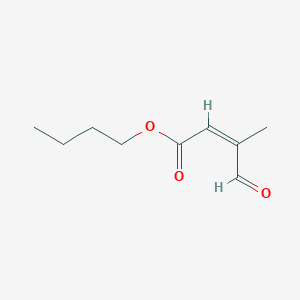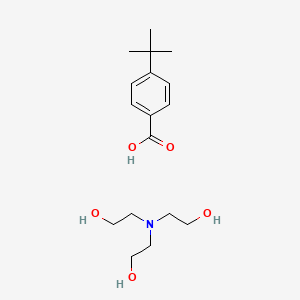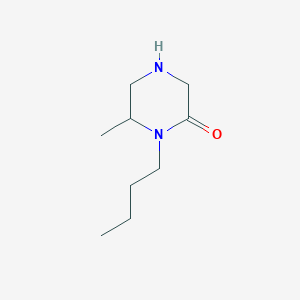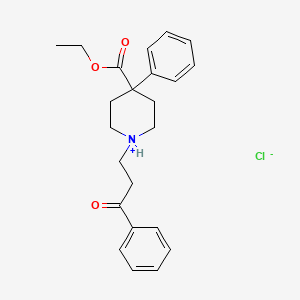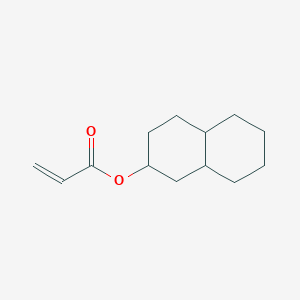
Decahydro-2-naphthyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-2-naphthyl acrylate, also known as Propenoic acid (decahydronaphthalen)-2-yl ester, is a chemical compound with the molecular formula C13H20O2 and a molecular weight of 208.3 g/mol . This compound is characterized by its unique structure, which includes a decahydronaphthalene ring system esterified with acrylic acid. It is primarily used in various industrial and research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decahydro-2-naphthyl acrylate can be synthesized through the esterification of decahydronaphthalene-2-ol with acrylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Decahydro-2-naphthyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free-radical or ionic mechanisms to form homopolymers or copolymers.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the acrylate moiety.
Common Reagents and Conditions:
Polymerization: Benzoyl peroxide or 2,2′-azobis[2-methylpropionitrile] are commonly used initiators for free-radical polymerization.
Substitution: Nucleophiles such as amines or thiols can react with the acrylate group under mild conditions.
Major Products:
Applications De Recherche Scientifique
Decahydro-2-naphthyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in the development of medical adhesives and coatings.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of decahydro-2-naphthyl acrylate primarily involves its ability to undergo polymerization and form stable polymers. The molecular targets and pathways involved include:
Polymerization Pathways: The compound can polymerize through free-radical or ionic mechanisms, leading to the formation of high-molecular-weight polymers.
Interaction with Biological Systems: In drug delivery systems, the compound’s ester linkage can be hydrolyzed under physiological conditions, releasing the active drug.
Comparaison Avec Des Composés Similaires
Cyclohexyl acrylate: Similar in structure but with a cyclohexane ring instead of a decahydronaphthalene ring.
2-Naphthyl acrylate: Contains a naphthalene ring system, differing in the degree of hydrogenation.
Uniqueness: Decahydro-2-naphthyl acrylate is unique due to its decahydronaphthalene ring system, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific polymer characteristics .
Propriétés
Numéro CAS |
52684-32-9 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl prop-2-enoate |
InChI |
InChI=1S/C13H20O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2,10-12H,1,3-9H2 |
Clé InChI |
ZKPBJHSNKLZLCD-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1CCC2CCCCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


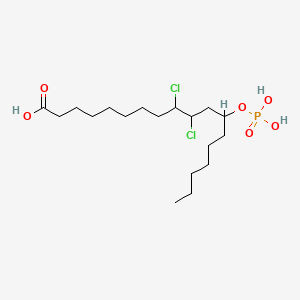
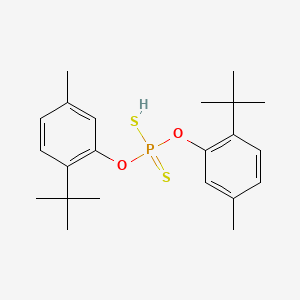
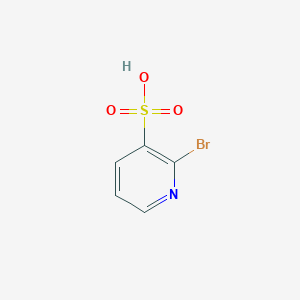
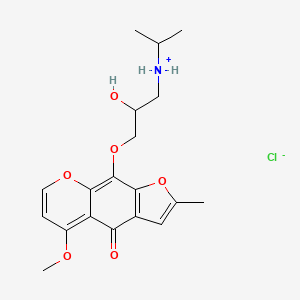
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
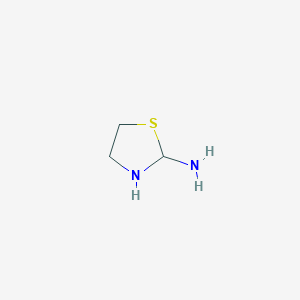
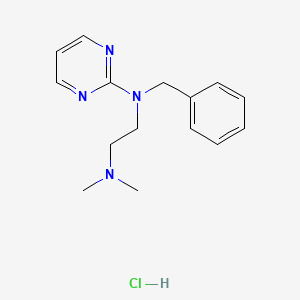
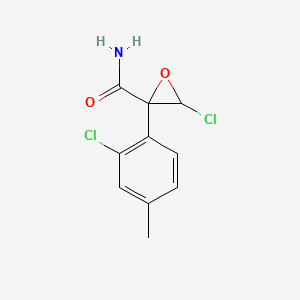
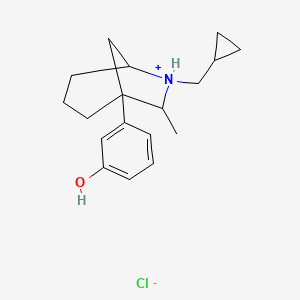
![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
